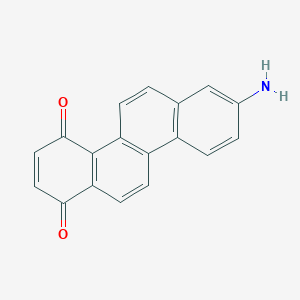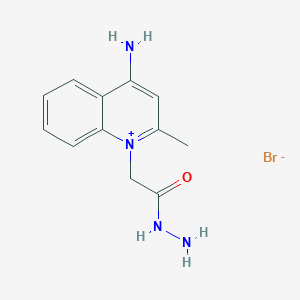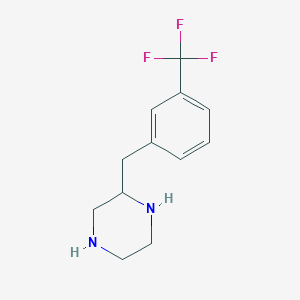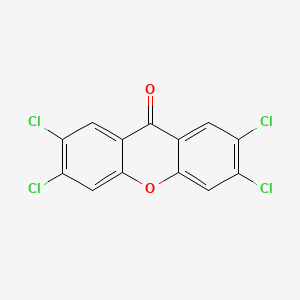
2,3,6,7-Tetrachloro-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7-Tetrachloro-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and structural versatility. The compound is characterized by the presence of four chlorine atoms at positions 2, 3, 6, and 7 on the xanthone scaffold, which significantly influences its chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-9H-xanthen-9-one typically involves the chlorination of xanthone derivatives. One common method is the reaction of xanthone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2,3,6,7-Tetrachloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace chlorine atoms with methoxy or hydroxyl groups.
Major Products
Substitution Products: Depending on the substituent introduced, products such as methoxy-xanthones or hydroxy-xanthones can be obtained.
Oxidation Products: Quinone derivatives are the major products formed during oxidation reactions.
科学研究应用
2,3,6,7-Tetrachloro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various xanthone derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,3,6,7-Tetrachloro-9H-xanthen-9-one involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as glycogen synthase kinase 3β. It binds to the ATP-binding pocket of the enzyme, inhibiting its activity and thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
- 2,3,6,7-Tetrachloro-9H-xanthene
- 2,4,5,7-Tetrachloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
Uniqueness
2,3,6,7-Tetrachloro-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for synthetic and medicinal chemistry .
属性
CAS 编号 |
651034-63-8 |
|---|---|
分子式 |
C13H4Cl4O2 |
分子量 |
334.0 g/mol |
IUPAC 名称 |
2,3,6,7-tetrachloroxanthen-9-one |
InChI |
InChI=1S/C13H4Cl4O2/c14-7-1-5-11(3-9(7)16)19-12-4-10(17)8(15)2-6(12)13(5)18/h1-4H |
InChI 键 |
USKKMDODBOYXHE-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
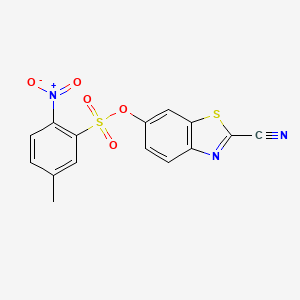
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
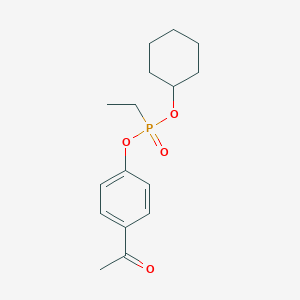
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
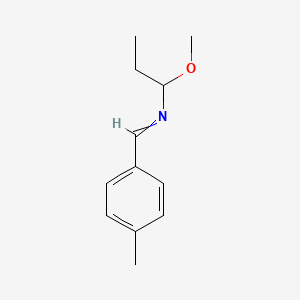
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
